2-bromo-7-oxaspiro[3.5]nonane
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Overview
Description
2-Bromo-7-oxaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic structure that includes both a bromine atom and an oxygen atom.
Preparation Methods
The synthesis of 2-bromo-7-oxaspiro[3.5]nonane typically involves radical chemistry techniques. One common method includes the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals. These processes are effective for the remote and selective functionalization of unactivated C(sp3)–H bonds . Industrial production methods often involve the use of specific starting materials and reagents to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-7-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: Radical cyclization reactions are commonly used to form the spirocyclic structure.
Common reagents used in these reactions include alkoxyl radicals, α-diketones, and furanones. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-7-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-bromo-7-oxaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to interact with the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in cancer cell lines .
Comparison with Similar Compounds
2-Bromo-7-oxaspiro[3.5]nonane can be compared to other spirocyclic compounds such as:
- 2-Oxa-6-azaspiro[3.3]heptane
- 1,6,8-Trioxadispiro-tetradecane
- 1,6,8-Trioxadispiro-pentadecane
These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
CAS No. |
2385355-17-7 |
---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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